2-(3-Bromophenyl)-4'-cyanoacetophenone
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Overview
Description
2-(3-Bromophenyl)-4’-cyanoacetophenone is an organic compound that features a bromophenyl group and a cyanoacetophenone moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is a key step in many organic synthesis processes .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may participate in, is a crucial process in organic synthesis and can influence various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to be quickly absorbed into the blood circulatory system .
Result of Action
Similar compounds have been shown to have various biological activities, including anti-arrhythmic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Bromophenyl)-4’-cyanoacetophenone. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-4’-cyanoacetophenone typically involves a multi-step process. One common method starts with the bromination of acetophenone to form 3-bromoacetophenone. This intermediate is then subjected to a cyanation reaction to introduce the cyano group, resulting in the formation of 2-(3-Bromophenyl)-4’-cyanoacetophenone. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Bromophenyl)-4’-cyanoacetophenone may involve large-scale bromination and cyanation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-4’-cyanoacetophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-4’-cyanoacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-4’-cyanoacetophenone
- 2-(3-Chlorophenyl)-4’-cyanoacetophenone
- 2-(3-Fluorophenyl)-4’-cyanoacetophenone
Uniqueness
2-(3-Bromophenyl)-4’-cyanoacetophenone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- or fluoro-substituted analogs. The bromine atom can also affect the compound’s physical properties, such as melting point and solubility .
Properties
IUPAC Name |
4-[2-(3-bromophenyl)acetyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-3-1-2-12(8-14)9-15(18)13-6-4-11(10-17)5-7-13/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXLXHELFIZSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642310 |
Source
|
Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-13-9 |
Source
|
Record name | 4-[(3-Bromophenyl)acetyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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